N-(2,4-dichlorophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea
Overview
Description
N-(2,4-dichlorophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea is a useful research compound. Its molecular formula is C17H12Cl2F3N5S and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0142565 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research into thiourea derivatives, including compounds structurally related to N-(2,4-dichlorophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea, focuses on their synthesis and characterization. These compounds exhibit a variety of chemical properties due to their unique structural components. Studies have detailed the synthesis methods, involving reactions of specific chlorophenyl and benzyl components, and characterization through spectroscopic techniques such as IR, NMR, and mass spectrometry. The structural elucidation of these compounds often involves single-crystal X-ray diffraction, highlighting their potential for diverse chemical applications (Yusof et al., 2010; Rauf et al., 2009).
Molecular Interactions and Properties
Investigations into the molecular properties and interactions of thiourea derivatives reveal insights into their conformational behaviors and potential biological activities. For instance, the structural analysis shows how intramolecular hydrogen bonding influences molecular conformation, affecting their physical and chemical properties. Computational studies, including density functional theory (DFT) and molecular docking, further our understanding of these compounds' interactions at the molecular level, suggesting their potential in designing new materials or biologically active molecules (Saeed et al., 2021; Hussain et al., 2020).
Biological and Catalytic Applications
Some thiourea derivatives have been explored for their biological activities, including antimicrobial and insecticidal properties. The structural flexibility of thioureas allows for the synthesis of compounds with specific biological targets. Additionally, their catalytic properties, particularly in oxidation reactions, have been studied, showcasing their potential as catalysts in organic synthesis. These applications underscore the importance of thiourea derivatives in both pharmaceutical and chemical manufacturing processes (Limban et al., 2011; Gunasekaran et al., 2017).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N5S/c18-12-4-5-14(13(19)7-12)24-16(28)25-15-23-9-27(26-15)8-10-2-1-3-11(6-10)17(20,21)22/h1-7,9H,8H2,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBSEQYVQOBLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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